molecular formula C17H32N2O5 B6977124 tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate

Cat. No.: B6977124
M. Wt: 344.4 g/mol
InChI Key: FQUBTBPUVVNOKE-CYBMUJFWSA-N
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Description

Tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative. This step often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.

  • Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced through a reaction with an appropriate isocyanate or carbamoyl chloride. This step may require the use of a catalyst, such as triethylamine, to promote the reaction.

  • Addition of the Diethoxyethyl Group: : The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent, such as diethoxyethyl bromide or diethoxyethyl iodide. This step may require the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the reaction rate.

  • Formation of the Tert-Butyl Ester: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or hydroxylated derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced forms of the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile.

    Catalysts: Triethylamine, p-toluenesulfonic acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or oxidized derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate has several scientific research applications, including:

  • Medicinal Chemistry: : The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for designing drugs with potential therapeutic activities, such as antimicrobial, antiviral, or anticancer properties.

  • Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets. It may serve as a tool compound for studying enzyme inhibition, receptor binding, or cellular signaling.

  • Chemical Synthesis: : The compound’s reactivity and functional groups make it a useful intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, including natural products and synthetic analogs.

  • Industrial Applications: : The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may exert its effects through various mechanisms, such as:

  • Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

  • Receptor Binding: : The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

  • Cellular Signaling: : The compound may influence cellular signaling pathways by modulating the activity of key signaling molecules, such as kinases or phosphatases.

Comparison with Similar Compounds

Tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:

  • Azetidine-2-carboxylic acid: : A naturally occurring amino acid analog with a similar azetidine ring structure but lacking the tert-butyl ester and diethoxyethyl(ethyl)carbamoyl substituents.

  • N-Boc-azetidine: : A protected azetidine derivative with a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis.

  • Azetidine-3-carboxylic acid: : Another azetidine derivative with a carboxylic acid group at the 3-position, differing in the position of the functional group.

Properties

IUPAC Name

tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O5/c1-7-18(12-14(22-8-2)23-9-3)15(20)13-10-11-19(13)16(21)24-17(4,5)6/h13-14H,7-12H2,1-6H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUBTBPUVVNOKE-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(OCC)OCC)C(=O)C1CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(OCC)OCC)C(=O)[C@H]1CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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